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Benzenesulfonamides

Abstract
The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the

foundation of a vast array of therapeutic agents. Its remarkable versatility stems from the

synthetically accessible nature of the core and the profound impact that substitutions on both

the aromatic ring and the sulfonamide nitrogen have on biological activity. This guide provides

an in-depth exploration of the structure-activity relationships (SAR) of N-substituted

benzenesulfonamides across key therapeutic areas, including carbonic anhydrase inhibition,

anticancer, antimicrobial, and antiviral applications. We will dissect the causal relationships

behind experimental design, present detailed protocols for SAR evaluation, and synthesize

quantitative data to provide a clear, actionable framework for researchers, scientists, and drug

development professionals.

The Enduring Legacy of the Benzenesulfonamide
Scaffold
First introduced as antibacterial agents, the "sulfa drugs" revolutionized medicine and marked

the dawn of the antimicrobial chemotherapy era.[1][2][3] The core structure, a simple

benzenesulfonamide, has since proven to be a remarkably versatile pharmacophore. Its

derivatives are clinically used for a multitude of conditions, including hypertension, diabetes,

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 16 Tech Support

https://www.benchchem.com/product/b7770189?utm_src=pdf-interest
https://www.ajchem-b.com/article_218497.html
https://www.ajchem-b.com/article_218497_d252f8613e64a8f4a9e6c72bc3ba3d9f.pdf
https://en.wikipedia.org/wiki/Sulfonamide_(medicine)
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7770189?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


and glaucoma.[2][3] The enduring relevance of this scaffold lies in its dual nature: the

sulfonamide group often acts as a potent zinc-binding group (ZBG) for metalloenzymes, while

the N-substituted "tail" and the benzene ring provide extensive vectors for modification to tune

potency, selectivity, and pharmacokinetic properties.[4][5]

This guide will illuminate the chemical logic that governs how specific structural changes

translate into desired biological outcomes, moving from foundational principles to target-

specific applications.

The Core Pharmacophore: Points of Modification
The biological activity of this class of compounds is primarily modulated by substitutions at two

key positions: the aromatic ring (R¹) and the sulfonamide nitrogen (R²). Understanding the

influence of these modifications is fundamental to rational drug design.

General Structure of N-Substituted Benzenesulfonamide

 Aromatic Ring
 (Modulates electronics,

 lipophilicity, and steric profile)

 N-Substitution ('Tail')
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Caption: Key modification points on the benzenesulfonamide scaffold.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 16 Tech Support

https://www.ajchem-b.com/article_218497_d252f8613e64a8f4a9e6c72bc3ba3d9f.pdf
https://en.wikipedia.org/wiki/Sulfonamide_(medicine)
https://www.researchgate.net/publication/285685710_Chapter_5_Sulfonamide_as_an_Essential_Functional_Group_in_Drug_Design
https://pubmed.ncbi.nlm.nih.gov/27860128/
https://www.benchchem.com/product/b7770189?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7770189?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The Aromatic Ring (R¹): Substituents on the benzene ring influence the electronic properties

of the sulfonamide group and can engage in additional interactions with the target protein.

Electron-withdrawing groups (e.g., -NO₂, -Cl) or electron-donating groups (e.g., -OCH₃, -

CH₃) can fine-tune the pKa of the sulfonamide nitrogen and the overall lipophilicity of the

molecule.[6]

The N-Substitution (R²): This is often the most critical determinant of target selectivity. The

"tail approach" in drug design involves synthesizing a library of compounds with diverse R²

groups to explore the chemical space of a target's binding pocket, seeking optimal

interactions that enhance potency and selectivity.[5]

SAR Deep Dive I: Carbonic Anhydrase Inhibition
Perhaps the most extensively studied application of benzenesulfonamides is the inhibition of

carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[5][7] These enzymes

are crucial in physiological processes, and their dysregulation is linked to diseases like

glaucoma, epilepsy, and cancer.[1][8] Humans have 15 CA isoforms, and achieving isoform-

selective inhibition is the primary goal of modern SAR studies to minimize off-target effects.[7]

The primary mechanism involves the coordination of the deprotonated sulfonamide anion (-

SO₂NH⁻) to the Zn²⁺ ion in the enzyme's active site, mimicking the transition state of the native

CO₂ hydration reaction.

SAR for Isoform Selectivity (hCA II vs. hCA IX/XII)
The cytosolic isoforms hCA I and II are ubiquitously expressed, while hCA IX and XII are

transmembrane isoforms overexpressed in many hypoxic tumors, making them prime

anticancer targets.[5][9][10] Selectively inhibiting the tumor-associated isoforms over the

cytosolic ones is a key therapeutic strategy.

Key SAR Principles for CA Inhibitors:

Unsubstituted Sulfonamide: A primary or secondary sulfonamide is essential for potent

inhibition, as it acts as the primary zinc-binding group.

Aromatic Ring Substitution: While many potent inhibitors are based on a simple benzene

ring, substitutions can influence isoform selectivity. For example, incorporating
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cyanoacrylamide moieties has led to potent CA IX and XII inhibitors.[10]

The "Tail" (N-Substitution): This is the most critical element for achieving selectivity. The

active sites of different CA isoforms, while highly conserved around the zinc ion, possess

unique amino acid residues at the rim of the cavity. Designing tails that exploit these

differences is the foundation of selective inhibitor design.

Exploiting the Hydrophobic Pocket: Active site residues at positions 92 and 131 can

dictate the binding of inhibitors. Tails that form favorable interactions within these pockets

can enhance affinity and selectivity.[5]

Bulky/Rigid Linkers: Incorporating linkers like urea or constructing cyclic systems (e.g.,

imidazolidin-2-one) can confer rigidity, which can be exploited to achieve better

discrimination between isoforms.[11]

Click Chemistry: The use of click chemistry to introduce diverse tail groups, such as

triazoles, has proven highly effective for rapidly generating libraries of potent and selective

inhibitors against tumor-associated isoforms.[12]

Quantitative SAR Data: CA Inhibition
The following table summarizes inhibition data for representative benzenesulfonamide

derivatives against key CA isoforms, illustrating the principles of the tail approach.
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Compoun
d ID

R² (Tail
Group)

hCA I (Ki,
nM)

hCA II (Ki,
nM)

hCA IX
(Ki, nM)

hCA XII
(Ki, nM)

Referenc
e

Acetazola

mide
(Standard) 250 12 25 5.7 [13]

SLC-0111

Analog
Ureido-aryl - - Potent Potent [11]

Compound

13a

Arylsulfone

-based
Moderate 7.6 Moderate Moderate [14]

Compound

2h

Isatin-N-

phenylacet

amide

45.1 5.87 - 7.91 [13]

Cyclic Urea

9c

Imidazolidi

none-

based

>10000 450
4.7

(VchαCA)
- [15]

Note: Data is compiled from multiple sources for illustrative purposes. VchαCA is a bacterial

isoform from Vibrio cholerae, showing the broad applicability of these inhibitors.

SAR Deep Dive II: Anticancer & Antimicrobial
Applications
Beyond CA inhibition, the benzenesulfonamide scaffold is a cornerstone of anticancer and

antimicrobial drug discovery.

Anticancer Activity
The anticancer effects of benzenesulfonamides are often, but not exclusively, linked to the

inhibition of tumor-associated CA IX and XII.[16][17] However, they can also target other

pathways.

Kinase Inhibition: Certain benzenesulfonamide analogs have been identified as inhibitors of

receptor tyrosine kinases (RTKs) like TrkA, which is a potential target for glioblastoma.[18]
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Cytotoxicity: SAR studies on pyrazoline benzenesulfonamide hybrids have shown that the

nature and position of electronic substituents on the aromatic rings are critical for modulating

antiproliferative activity against cell lines like MCF-7 (breast), A549 (lung), and HeLa

(cervical).[16] For instance, combining the benzenesulfonamide moiety with a 4-thiazolone

core and adding electron-donating groups to a benzylidene tail resulted in potent and

selective activity against breast cancer cell lines.[19]

Antimicrobial & Antiviral Activity
The original "sulfa drugs" functioned as competitive inhibitors of dihydropteroate synthase

(DHPS), an enzyme essential for folate synthesis in bacteria.[3] Modern research focuses on

developing new derivatives to combat resistance and broaden the spectrum of activity.

Antibacterial SAR:

Combining the benzenesulfonamide scaffold with other antibacterial pharmacophores, like

fluoroquinolones, can shift activity from primarily Gram-negative to Gram-positive bacteria.

QSAR studies show that small, electron-donor groups on the benzene ring increase

activity against Gram-positive strains.[6]

Hybrid molecules incorporating thiazole and sulfonamide groups have shown potent

activity against both Gram-negative and Gram-positive bacteria.[20]

Antiviral SAR:

Anti-Influenza: Derivatives have been developed as potent inhibitors of the influenza

hemagglutinin (HA) protein, preventing the virus from fusing with the host cell membrane.

[21] SAR studies revealed that adding fluorine or chlorine to the benzene ring could

increase inhibitory potency by 3- to 5-fold.[21] Other derivatives target the M2 proton

channel.[22]

Anti-HIV: Benzenesulfonamide-containing phenylalanine derivatives have been designed

as novel HIV-1 capsid (CA) inhibitors, demonstrating a dual-stage inhibition profile.[23]

Methodologies for SAR Elucidation
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A robust SAR study relies on a combination of systematic chemical synthesis, precise

biological evaluation, and insightful computational modeling.

Typical SAR Investigation Workflow
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Structure-Activity Relationship (SAR) Workflow

1. Lead Identification
(HTS, Virtual Screen, or Literature)

2. Design of Analog Library
(Vary R¹ and R² groups)

3. Chemical Synthesis
(e.g., Sulfonyl chloride + Amine)

4. In Vitro Biological Assays
(Enzyme Inhibition, Cytotoxicity)

5. Data Analysis
(Generate IC50/Ki, Identify Trends)

SAR Generation
(e.g., 'Small, electron-donating
groups at R¹ increase activity')

6. Computational Modeling (Optional)
(Docking, QSAR)

7. Design Next-Generation Analogs

Iterative Optimization

Click to download full resolution via product page

Caption: A typical iterative workflow for an SAR study.
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Experimental Protocol: Carbonic Anhydrase Inhibition
Assay
This protocol describes a stopped-flow CO₂ hydration assay, a standard method for measuring

CA activity and inhibition.[15]

Objective: To determine the inhibitory potency (Ki) of N-substituted benzenesulfonamides

against a specific human carbonic anhydrase isoform (e.g., hCA II).

Materials:

Recombinant human CA isoform (e.g., hCA II)

Test compounds dissolved in DMSO

Acetazolamide (positive control inhibitor)

HEPES buffer (20 mM, pH 7.4)

Na₂SO₄ (20 mM)

Phenol Red (0.2 mM, pH indicator)

CO₂-saturated water

Stopped-flow spectrophotometer

Procedure:

Enzyme and Inhibitor Preparation: Prepare a stock solution of the hCA enzyme in HEPES

buffer to a final concentration of ~10-20 nM. Prepare serial dilutions of the test compounds

and the positive control (Acetazolamide) in buffer.

Assay Setup: The assay measures the rate of pH change as CO₂ is hydrated to bicarbonate

and a proton. The stopped-flow instrument will rapidly mix the enzyme/inhibitor solution with

the CO₂-saturated substrate solution.

Self-Validation/Controls:
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Uncatalyzed Rate: Measure the reaction rate by mixing CO₂ solution with buffer containing

no enzyme. This is the background rate.

Uninhibited Rate: Measure the reaction rate by mixing CO₂ solution with the enzyme

solution (containing DMSO vehicle but no inhibitor). This is the Vmax.

Positive Control: Measure the reaction rate in the presence of a known concentration of

Acetazolamide to confirm assay sensitivity to inhibition.

Measurement: For each test compound concentration, mix the enzyme-inhibitor solution with

the CO₂ substrate solution in the stopped-flow instrument.

Data Acquisition: Follow the decrease in absorbance of the Phenol Red indicator at 557 nm

over time (10-100 seconds). The initial rate of the reaction is proportional to the enzyme

activity.

Data Analysis:

Convert the initial rates to percent activity relative to the uninhibited control.

Plot the percent activity versus the logarithm of the inhibitor concentration.

Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of

inhibitor that reduces enzyme activity by 50%).

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for

the substrate concentration.

Experimental Protocol: MTT Cytotoxicity Assay
This protocol determines the concentration at which a compound is toxic to a cell line.

Objective: To determine the IC₅₀ value of test compounds against a cancer cell line (e.g., MDA-

MB-231).

Materials:

MDA-MB-231 human breast cancer cells
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Complete growth medium (e.g., DMEM with 10% FBS)

96-well cell culture plates

Test compounds dissolved in DMSO

Doxorubicin (positive control)

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization buffer (e.g., DMSO or acidified isopropanol)

Plate reader (570 nm)

Procedure:

Cell Seeding: Seed MDA-MB-231 cells into a 96-well plate at a density of 5,000-10,000 cells

per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

Compound Treatment: Prepare serial dilutions of the test compounds and doxorubicin in

complete medium. Remove the old medium from the cells and add 100 µL of the compound-

containing medium to the respective wells. Include vehicle-only (DMSO) wells as a negative

control.

Incubation: Incubate the plate for 48-72 hours.

MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 3-4 hours.

Live cells with active mitochondria will reduce the yellow MTT to a purple formazan

precipitate.

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each

well to dissolve the formazan crystals.

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis:
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Calculate the percentage of cell viability for each concentration relative to the vehicle-only

control wells.

Plot the percentage of viability against the logarithm of the compound concentration.

Fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Perspectives
The N-substituted benzenesulfonamide scaffold remains a highly productive platform for drug

discovery. The SAR principles outlined in this guide demonstrate a clear logic: the sulfonamide

moiety provides a reliable anchor to specific targets, particularly metalloenzymes, while the

strategic modification of the aryl ring and N-substituent tail allows for the meticulous tuning of

potency, selectivity, and pharmacological profiles.

Future research will likely focus on several key areas:

Enhanced Selectivity: Designing inhibitors that can distinguish between highly homologous

enzyme isoforms or receptor subtypes will continue to be a major goal to improve safety

profiles.

Multi-Target Ligands: The scaffold's versatility allows for the design of single molecules that

can hit multiple, disease-relevant targets, a promising strategy for complex diseases like

cancer.

Overcoming Resistance: In antimicrobial and anticancer applications, new SAR exploration

will be crucial for developing derivatives that can circumvent known resistance mechanisms.

By integrating rational design, systematic synthesis, and robust biological evaluation, the full

potential of this remarkable scaffold will continue to be unlocked, paving the way for the next

generation of innovative therapeutics.

References
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
Design and synthesis of heteroaromatic-based benzenesulfonamide derivatives as potent
inhibitors of H5N1 influenza A virus - PubMed Central.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 16 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7770189?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as
Prominent Inhibitors of Carbonic Anhydrase Isoforms.
Molecular Docking and 3D-QSAR Studies on a Series of Benzenesulfonamide Derivatives
as a Hepatitis B Virus Capsid Assembly Inhibitor - Taylor & Francis Online.
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
Sulfonamide (medicine) - Wikipedia.
Antitumor activity of novel benzensulfonamide derivatives in view of their physiochemical
properties searched by principal component analysis - PubMed.
Chapter 5.
Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review -
PMC - PubMed Central.
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic
Anhydrase Isoform Specificity - PubMed.
Carbonic Anhydrase Inhibition with Benzenesulfonamides and
Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC - NIH.
Carbonic anhydrase inhibitors: benzenesulfonamides incorporating cyanoacrylamide
moieties are low nanomolar/subnanomolar inhibitors of the tumor-associ
Benzenesulfonamide analogs of fluoroquinolones. Antibacterial activity and QSAR studies.
Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase
inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast
cancer cells - Taylor & Francis.
Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza
Hemagglutinin Inhibitors - PMC - NIH.
Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a
computational-aided insight in the structural rigidity-activity rel
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as
anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Publishing.
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as
anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Publishing.
Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail
approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling
studies - PubMed.
Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole
benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity
- Taylor & Francis Online.
Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - NIH.
Emergent antibacterial activity of N-(thiazol-2-yl)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 16 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7770189?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine
Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PubMed.
Investigating the Structure-Activity Relationship (SAR) of 4-(1-
Aminoethyl)benzenesulfonamide Based Inhibitors - Benchchem.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review
[ajchem-b.com]

2. ajchem-b.com [ajchem-b.com]

3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

4. researchgate.net [researchgate.net]

5. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards
Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

6. Benzenesulfonamide analogs of fluoroquinolones. Antibacterial activity and QSAR studies
- PubMed [pubmed.ncbi.nlm.nih.gov]

7. pdf.benchchem.com [pdf.benchchem.com]

8. researchgate.net [researchgate.net]

9. nanobioletters.com [nanobioletters.com]

10. Carbonic anhydrase inhibitors: benzenesulfonamides incorporating cyanoacrylamide
moieties are low nanomolar/subnanomolar inhibitors of the tumor-associated isoforms IX and
XII - PubMed [pubmed.ncbi.nlm.nih.gov]

11. tandfonline.com [tandfonline.com]

12. Carbonic Anhydrase Inhibition with Benzenesulfonamides and
Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

13. tandfonline.com [tandfonline.com]

14. Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail
approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 16 Tech Support

https://www.benchchem.com/product/b7770189?utm_src=pdf-custom-synthesis
https://www.ajchem-b.com/article_218497.html
https://www.ajchem-b.com/article_218497.html
https://www.ajchem-b.com/article_218497_d252f8613e64a8f4a9e6c72bc3ba3d9f.pdf
https://en.wikipedia.org/wiki/Sulfonamide_(medicine)
https://www.researchgate.net/publication/285685710_Chapter_5_Sulfonamide_as_an_Essential_Functional_Group_in_Drug_Design
https://pubmed.ncbi.nlm.nih.gov/27860128/
https://pubmed.ncbi.nlm.nih.gov/27860128/
https://pubmed.ncbi.nlm.nih.gov/15804535/
https://pubmed.ncbi.nlm.nih.gov/15804535/
https://pdf.benchchem.com/1273/Investigating_the_Structure_Activity_Relationship_SAR_of_4_1_Aminoethyl_benzenesulfonamide_Based_Inhibitors_A_Technical_Guide.pdf
https://www.researchgate.net/publication/391050395_The_Evolving_Role_of_Sulfonamides_in_Medicine_and_Drug_Development_A_Brief_Review
http://nanobioletters.com/wp-content/uploads/2023/08/LIANBS131.009.pdf
https://pubmed.ncbi.nlm.nih.gov/23290254/
https://pubmed.ncbi.nlm.nih.gov/23290254/
https://pubmed.ncbi.nlm.nih.gov/23290254/
https://www.tandfonline.com/doi/full/10.1080/14756366.2022.2091557
https://pmc.ncbi.nlm.nih.gov/articles/PMC4137363/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4137363/
https://www.tandfonline.com/doi/abs/10.1080/14756366.2022.2036137
https://pubmed.ncbi.nlm.nih.gov/33965860/
https://pubmed.ncbi.nlm.nih.gov/33965860/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7770189?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


studies - PubMed [pubmed.ncbi.nlm.nih.gov]

15. tandfonline.com [tandfonline.com]

16. Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A
Review - PMC [pmc.ncbi.nlm.nih.gov]

17. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as
anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Advances
(RSC Publishing) [pubs.rsc.org]

18. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling -
PMC [pmc.ncbi.nlm.nih.gov]

19. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as
anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances
(RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

20. Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction
with cell-penetrating octaarginine - PMC [pmc.ncbi.nlm.nih.gov]

21. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza
Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

22. Design and synthesis of heteroaromatic-based benzenesulfonamide derivatives as
potent inhibitors of H5N1 influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]

23. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing
Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities
- PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Structure-activity relationship (SAR) studies of N-
substituted benzenesulfonamides]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7770189#structure-activity-relationship-sar-studies-
of-n-substituted-benzenesulfonamides]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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